molecular formula C23H24N4O2 B11617841 butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

货号: B11617841
分子量: 388.5 g/mol
InChI 键: HFNQHDQAGHPDMT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). This compound has emerged as a critical pharmacological tool for investigating the role of FGFR3 signaling in oncogenesis and skeletal disorders. Its primary research value lies in the study of cancers driven by aberrant FGFR3 activity, particularly in urothelial carcinoma and multiple myeloma , where it has been shown to effectively suppress proliferation and induce apoptosis in FGFR3-dependent cell lines. The mechanism of action involves binding to the kinase domain of FGFR3, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways such as MAPK/ERK and PI3K/AKT. Researchers utilize this inhibitor to dissect the contribution of FGFR3 to tumor progression, to explore mechanisms of resistance to targeted therapies, and to evaluate potential combination treatment strategies in preclinical models. Its selectivity profile makes it a valuable compound for validating FGFR3 as a therapeutic target without the confounding effects of broad-spectrum kinase inhibition.

属性

分子式

C23H24N4O2

分子量

388.5 g/mol

IUPAC 名称

butyl 2-amino-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C23H24N4O2/c1-2-3-15-29-23(28)19-20-22(26-18-12-8-7-11-17(18)25-20)27(21(19)24)14-13-16-9-5-4-6-10-16/h4-12H,2-3,13-15,24H2,1H3

InChI 键

HFNQHDQAGHPDMT-UHFFFAOYSA-N

规范 SMILES

CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CC=CC=C4)N

产品来源

United States

准备方法

Core Formation via Cyclocondensation

The quinoxaline ring is synthesized by reacting 1,2-diaminobenzene with ethyl glyoxylate under acidic conditions, yielding ethyl quinoxaline-2-carboxylate. This intermediate undergoes nucleophilic substitution at the 1-position using 2-phenylethyl bromide in the presence of a base such as potassium carbonate, producing 1-(2-phenylethyl)quinoxaline-2-carboxylate.

Esterification and Final Functionalization

The butyl ester group is incorporated via Steglich esterification, employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to couple the carboxylic acid intermediate with butanol. This step requires anhydrous conditions to prevent hydrolysis.

Microwave-Assisted Catalytic Coupling

Recent advances utilize microwave irradiation to accelerate key steps, particularly cross-coupling reactions. For example, the Buchwald-Hartwig amination between 3-bromo-pyrroloquinoxaline derivatives and 2-phenylethylamine is enhanced under microwave conditions (150°C, 15 minutes), achieving yields exceeding 85%.

Key Reaction Conditions:

ParameterSpecification
CatalystPd(OAc)₂ (10 mol%)
Ligand1,1′-Ferrocenediyl-bis(diphenylphosphine)
Baset-BuONa (2.5 equiv.)
SolventToluene
Temperature150°C
Time15 minutes

This method reduces side products such as dehalogenated byproducts, which are common in conventional thermal approaches.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has been employed to enhance the efficiency of Cu-catalyzed N-alkylation reactions. In one protocol, the reaction between 2-amino-pyrroloquinoxaline and butyl chloroformate is conducted under ultrasound (40 kHz, 50°C) with Cu(OAc)₂ as a catalyst, achieving complete conversion in 2 hours.

Advantages:

  • Rate Enhancement: Ultrasonic cavitation accelerates mass transfer, reducing reaction times by 60–70% compared to conventional methods.

  • Improved Selectivity: Minimizes over-alkylation due to controlled energy input.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficacy of different methods based on yield, scalability, and practicality:

MethodYield (%)TimeScalabilityKey Challenges
Multi-Step Organic65–7024–48 hrsModerateLengthy purification steps
Microwave-Assisted85–9015–30 minHighEquipment cost
Ultrasound-Assisted75–802–4 hrsModerateCatalyst recovery

Microwave-assisted synthesis offers the highest yield and scalability but requires specialized equipment. Conversely, ultrasound methods balance speed and cost, making them suitable for laboratory-scale production.

Challenges and Optimization Strategies

Purification Complexities

The final compound often requires chromatographic purification due to polar byproducts. Gradient elution with hexane/ethyl acetate (7:3 to 1:1) effectively isolates the target compound.

Byproduct Mitigation

  • Pd Residues: Post-reaction treatment with Chelex® 100 resin removes residual palladium, ensuring product purity >99%.

  • Ester Hydrolysis: Anhydrous conditions and molecular sieves prevent unintended hydrolysis during esterification.

Scalability Considerations

Continuous-flow systems have been explored for large-scale synthesis, enabling precise control over reaction parameters and reducing batch-to-batch variability .

化学反应分析

反应类型

2-氨基-1-(2-苯乙基)-1H-吡咯并[2,3-b]喹喔啉-3-羧酸丁酯会发生各种化学反应,包括:

    氧化: 氨基可以被氧化生成硝基衍生物。

    还原: 喹喔啉核心可以被还原生成二氢喹喔啉衍生物。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及卤代烷等亲电试剂。 这些反应通常在受控的温度和惰性气氛下进行,以防止不必要的副反应 .

主要产物

科学研究应用

2-氨基-1-(2-苯乙基)-1H-吡咯并[2,3-b]喹喔啉-3-羧酸丁酯具有广泛的科学研究应用:

作用机制

2-氨基-1-(2-苯乙基)-1H-吡咯并[2,3-b]喹喔啉-3-羧酸丁酯的作用机制与其与特定分子靶点和途径的相互作用有关。 该化合物可以插入DNA,破坏复制过程,导致癌细胞的细胞周期阻滞和凋亡 此外,它可以抑制参与病毒复制的关键酶,使其成为潜在的抗病毒剂 .

相似化合物的比较

The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and functional performance.

Structural and Functional Group Variations

Ester Group Modifications
  • Target Compound : Butyl ester at position 3.
  • Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (): Ethyl ester with a hexyl substituent at position 1. The shorter ethyl ester may enhance aqueous solubility compared to the butyl group, while the hexyl chain introduces hydrophobicity .
  • Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (): Ethyl ester with a trifluoromethylphenyl group. The electron-withdrawing CF₃ group may alter electronic interactions with metal surfaces or biological targets .
Substituents at Position 1
  • Target Compound : 2-Phenylethyl group (aromatic substituent).
  • AHPQC (2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile) (): 4-Aminophenyl group and carbonitrile at position 3. The dual amino groups and nitrile enhance electron density, facilitating chemisorption on metal surfaces .
  • Butyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (): 3-Fluorophenyl group. Fluorine’s electronegativity may influence adsorption kinetics and corrosion inhibition .

Physicochemical Properties

Compound Name Molecular Weight Key Substituents Solubility Trends
Target Compound ~380 (estimated) Butyl ester, 2-phenylethyl Lower aqueous solubility
Ethyl 2-amino-1-hexyl... () 340.43 Ethyl ester, hexyl Moderate hydrophobicity
AHPQC () 316.33 Carbonitrile, 4-aminophenyl High polarity, acidic medium solubility
Ethyl 2-amino-1-(3-CF₃Ph)... () ~395 (estimated) CF₃, ethyl ester Lipophilic due to CF₃

Notes:

  • The butyl ester in the target compound likely reduces solubility in polar solvents compared to ethyl analogs but improves lipid membrane penetration .
  • AHPQC’s carbonitrile group enhances dipole interactions, contributing to its 91% corrosion inhibition efficiency in hydrochloric acid .

Functional Performance: Corrosion Inhibition

Adsorption Mechanisms
  • AHPQC (): Adsorbs via protonated nitrogen atoms (quinoxaline, amine) and π-electrons, forming a protective layer on C38 steel. XPS confirmed chemisorption, with inhibition efficiency reaching 91% at 1.2 mM .
  • Target Compound: The 2-phenylethyl group may enhance π-π stacking with metal surfaces, while the amino group enables protonation in acidic media. However, the butyl ester’s hydrophobicity could limit solubility in aqueous systems unless formulated with surfactants .
Comparative Inhibition Efficiency
Compound Name Inhibition Efficiency Key Functional Groups Adsorption Type
AHPQC () 91% Carbonitrile, 4-aminophenyl Chemisorption
Ethyl 2-amino-1-hexyl... Not studied Hexyl, ethyl ester Likely physisorption
Target Compound Not studied Butyl ester, 2-phenylethyl Predicted mixed adsorption

Notes:

  • AHPQC’s high efficiency is attributed to its ability to form multiple adsorption sites (protonated amines, nitrile) .
  • The target compound’s performance would depend on balancing aromatic interactions (2-phenylethyl) and solubility limitations (butyl ester).

生物活性

Butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound belonging to the pyrroloquinoxaline family, which has garnered attention for its potential biological activities. This article examines its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C23H24N4O2
  • Molecular Weight : 392.46 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCCC(=O)N(Cc1ccccc1)C2=C(N(C3=NC4=CC=CC=C4N=C12)C5CCCCC5)N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the Quinoxaline Core : This is achieved through the condensation of o-phenylenediamine derivatives with diketones under acidic conditions.
  • Pyrrole Ring Formation : Cyclization reactions introduce the pyrrole ring using α-amino ketones.
  • Functionalization : The butyl ester and amino groups are introduced via esterification and amination reactions respectively.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties:

  • Mechanism : The compound acts as a tyrosine kinase inhibitor, disrupting signaling pathways essential for cancer cell proliferation.
  • Case Study : In vitro studies demonstrated an IC50 value of approximately 0.5 µM against various cancer cell lines, indicating potent cytostatic activity .

Antiviral Activity

The compound has also shown promise in antiviral applications:

  • Mechanism : It may inhibit viral replication by targeting specific viral enzymes or receptors.
  • Results : In plaque reduction assays, the compound exhibited an IC50 value of 0.25 µM against influenza virus strains .

Anti-inflammatory Effects

In addition to its anticancer and antiviral properties, this compound has demonstrated anti-inflammatory effects:

  • Mechanism : It modulates cytokine production, reducing inflammatory markers in vitro.
  • Results : Studies indicated a significant decrease in TNF-alpha and IL-6 levels in treated macrophage cultures .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with other pyrroloquinoxaline derivatives:

Compound NameMolecular FormulaIC50 (µM)Biological Activity
Butyl 2-amino-1-(2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalineC23H24N4O20.8Anticancer
Butyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxalineC23H24N4O20.6Antiviral
Butyl 2-amino-1-(benzyl)-1H-pyrrolo[2,3-b]quinoxalineC23H24N4O20.4Anti-inflammatory

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and viral replication.
  • Receptor Modulation : It may act on neurotransmitter receptors affecting neuronal signaling pathways.

常见问题

Q. What are the key considerations for optimizing the multi-step synthesis of butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate to maximize yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Stepwise reaction monitoring : Use TLC or HPLC to track intermediate formation (e.g., amine protection, cyclization) .
  • Catalyst selection : Palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate high-purity products .
  • Yield optimization : Adjust stoichiometry (1.2–1.5 eq for nucleophiles) and temperature (60–100°C for cyclization steps) .

Table 1 : Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield RangeReference
Amine alkylationK₂CO₃, DMF, 80°C, 12h65–75%
CyclizationCuI, NEt₃, DCM, RT, 24h50–60%
EsterificationSOCl₂, butanol, reflux, 6h70–80%

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to verify substituent integration and coupling patterns (e.g., pyrroloquinoxaline protons at δ 6.8–8.2 ppm) .
  • X-ray diffraction : Single-crystal analysis to resolve stereochemistry and confirm the fused heterocyclic core .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak matching calculated mass within 2 ppm) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Reactivity prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electron-deficient sites prone to nucleophilic attack .
  • Regioselectivity analysis : Compare activation energies of potential reaction pathways using transition-state modeling (e.g., Gaussian or ORCA software) .
  • Validation : Cross-check computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in enzyme inhibition assays)?

  • Methodological Answer :
  • Orthogonal assays : Compare results from fluorescence-based assays vs. radiometric methods to rule out interference from compound autofluorescence .
  • Purity verification : Use HPLC-MS to confirm >95% purity, as impurities (e.g., unreacted intermediates) may skew bioactivity .
  • Buffer optimization : Test activity in varying pH (6.5–7.5) and ionic strength conditions to identify assay-specific artifacts .

Q. How to design stability studies for this compound under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer :
  • Accelerated degradation studies : Incubate the compound in buffers (pH 4.0, 7.4, 9.0) at 37°C for 72h, monitoring degradation via HPLC .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and excipient compatibility .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using LC-MS .

Methodological Data Contradiction Analysis

Q. How to address discrepancies in synthetic yields reported across different studies?

  • Methodological Answer :
  • Parameter screening : Use a Design of Experiments (DoE) approach (e.g., Box-Behnken design) to systematically vary temperature, solvent, and catalyst loading .
  • Controlled replication : Repeat published protocols with strict adherence to reagent grades and equipment specifications (e.g., anhydrous solvents, inert atmosphere) .
  • Byproduct analysis : Characterize side products via GC-MS to identify competing reaction pathways (e.g., over-alkylation) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。